5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
- 5-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
- 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid
Uniqueness
5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the prop-2-yn-1-yloxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
Molecular Formula |
C9H7BrN2O3 |
---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
5-bromo-6-(prop-2-ynoxyamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O3/c1-2-3-15-12-8-7(10)4-6(5-11-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14) |
InChI Key |
QTXRYFSYVBHLOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCONC1=C(C=C(C=N1)C(=O)O)Br |
Origin of Product |
United States |
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